6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the class of thiazines. Thiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps. One common method starts with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. The resulting 2-aminobenzenesulfonamide is then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative . This intermediate undergoes bromination of the 3-methyl group, followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The final product is obtained through a series of reactions involving arylboronic acids via Suzuki coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like arylboronic acids and halides are used in substitution reactions, often under Suzuki coupling conditions.
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share a similar core structure and have been studied for their enzyme inhibitory activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of the carboxamide and dioxide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H18N2O3S/c1-14-7-3-5-9-18(14)22-21(24)15-11-12-19-17(13-15)16-8-4-6-10-20(16)27(25,26)23(19)2/h3-13H,1-2H3,(H,22,24) |
InChI Key |
IQBXUVMTFSYYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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